molecular formula C26H25NO4S B2790181 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one CAS No. 895639-49-3

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

Katalognummer B2790181
CAS-Nummer: 895639-49-3
Molekulargewicht: 447.55
InChI-Schlüssel: GBQRJMIXKCABPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one, also known as DMQX, is a quinoxaline derivative that has been widely studied for its potential as a research tool in neuroscience. DMQX is a selective antagonist of the ionotropic glutamate receptor subtypes AMPA and kainate, which are involved in excitatory neurotransmission in the brain.

Wirkmechanismus

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor site and blocking the action of glutamate, the primary excitatory neurotransmitter in the brain. By blocking these receptors, this compound can modulate the activity of neural circuits and alter synaptic plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of effects on the nervous system, including modulation of synaptic transmission, alteration of neuronal excitability, and changes in synaptic plasticity. These effects can vary depending on the dose and duration of this compound exposure, as well as the specific neural circuit being studied. This compound has also been shown to have some non-specific effects on other neurotransmitter systems, such as the GABAergic system, which can complicate interpretation of results.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has several advantages as a research tool, including its high selectivity for AMPA and kainate receptors, its ability to modulate synaptic plasticity, and its relatively long half-life in vivo. However, there are also some limitations to its use, including its potential for non-specific effects on other neurotransmitter systems, its potential for toxicity at high doses, and the need for careful dosing and experimental design to avoid confounding factors.

Zukünftige Richtungen

There are several areas of future research that could build on the existing work on 1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one. One area of focus could be on developing more selective and potent AMPA and kainate receptor antagonists, which could help to clarify the specific roles of these receptors in neural circuits and behavior. Another area of interest could be on studying the effects of this compound on different types of neural circuits, such as those involved in sensory processing or motor control. Finally, there is potential for this compound to be used in combination with other research tools, such as optogenetics or calcium imaging, to better understand the dynamics of neural circuits and their modulation by glutamate receptors.

Synthesemethoden

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzylamine with 4,5-dichloro-6-methoxy-2-(tosylamino)pyrimidine, followed by the reaction of the resulting intermediate with 2,3-dichloroquinoxaline. This method has been described in detail in the literature and has been used to produce this compound in sufficient quantities for research purposes.

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylbenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has been used extensively in research to investigate the role of AMPA and kainate receptors in synaptic transmission and plasticity. These receptors are involved in a variety of physiological processes, including learning and memory, and their dysfunction has been implicated in a number of neurological disorders such as epilepsy and stroke. This compound has been used to selectively block these receptors and study their effects on neuronal activity and behavior.

Eigenschaften

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S/c1-17-6-10-22(11-7-17)32(29,30)25-16-27(15-20-13-18(2)5-8-19(20)3)24-12-9-21(31-4)14-23(24)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRJMIXKCABPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.